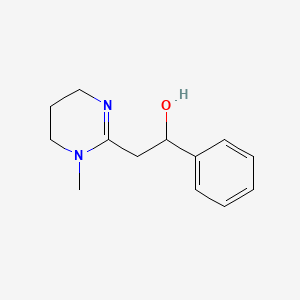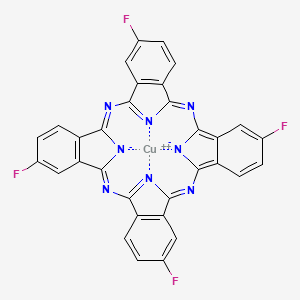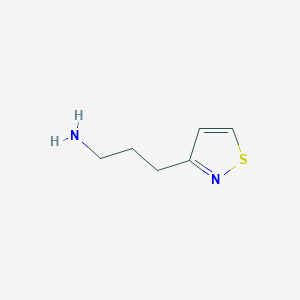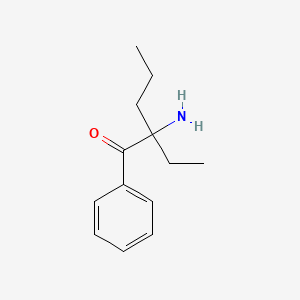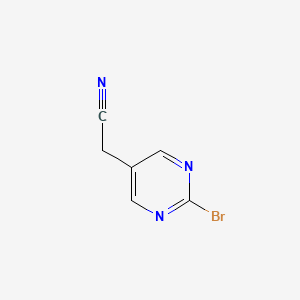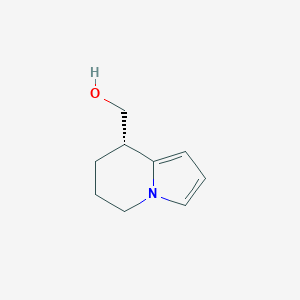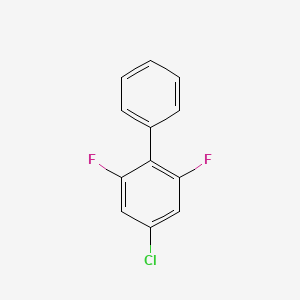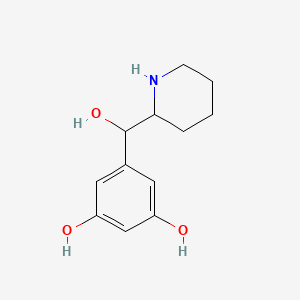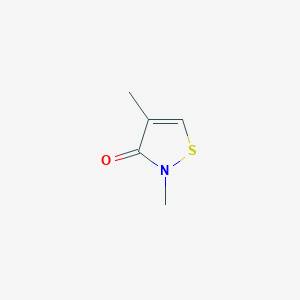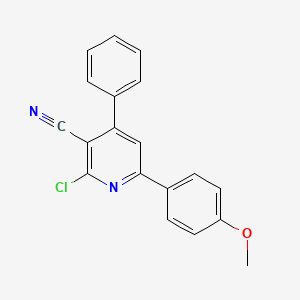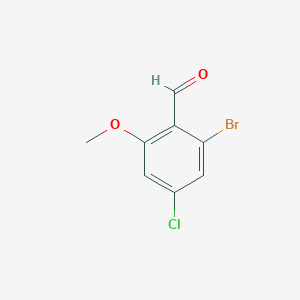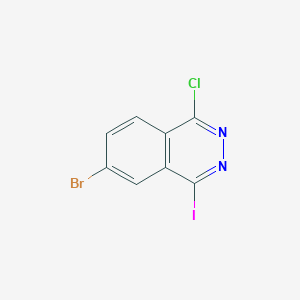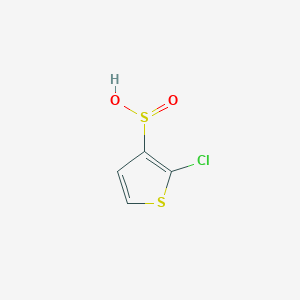
2-Chlorothiophene-3-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothiophene-3-sulfinicacid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorine atom at the 2-position and a sulfinic acid group at the 3-position makes this compound unique and of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiophene-3-sulfinicacid can be achieved through several methods. One common approach involves the chlorination of thiophene followed by sulfonation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 2-position. Subsequent sulfonation can be carried out using sulfur trioxide or oleum to introduce the sulfinic acid group at the 3-position .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale synthesis. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiophene-3-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: 2-Chlorothiophene-3-sulfonic acid.
Reduction: 2-Chlorothiophene-3-thiol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
2-Chlorothiophene-3-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Chlorothiophene-3-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom at the 2-position can also influence the compound’s reactivity and interaction with biological molecules. These interactions can lead to the modulation of specific pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
3-Chlorothiophene-2-sulfinicacid: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
Thiophene-2-sulfinicacid:
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C4H3ClO2S2 |
|---|---|
Molecular Weight |
182.7 g/mol |
IUPAC Name |
2-chlorothiophene-3-sulfinic acid |
InChI |
InChI=1S/C4H3ClO2S2/c5-4-3(9(6)7)1-2-8-4/h1-2H,(H,6,7) |
InChI Key |
HBKOYIYTWVIXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1S(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


